1-Cyclopropyl-3-(2-fluorobenzyl)thiourea
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Overview
Description
1-Cyclopropyl-3-(2-fluorobenzyl)thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical applications. This compound, with the molecular formula C11H13FN2
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea typically involves the reaction of cyclopropylamine with 2-fluorobenzyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction proceeds smoothly at room temperature, yielding the desired thiourea derivative .
Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-(2-fluorobenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-3-(2-fluorobenzyl)thiourea has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluorobenzyl)thiourea involves its interaction with specific molecular targets. In biological systems, thiourea derivatives are known to inhibit enzymes by binding to their active sites. This compound may exert its effects by forming hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
1-Cyclopropyl-3-(2-fluorobenzyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclopropyl-1-(4-fluorobenzyl)-3-(2-fluorophenyl)thiourea: This compound has a similar structure but with additional fluorine atoms, which may enhance its biological activity.
1-Cyclopropyl-3-(2,6-diethylphenyl)-1-(2-fluorobenzyl)thiourea: This derivative has bulkier substituents, which can affect its reactivity and interaction with biological targets.
1-Cyclopropyl-3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]thiourea:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-3-[(2-fluorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-10-4-2-1-3-8(10)7-13-11(15)14-9-5-6-9/h1-4,9H,5-7H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYQCQTCNHDEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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